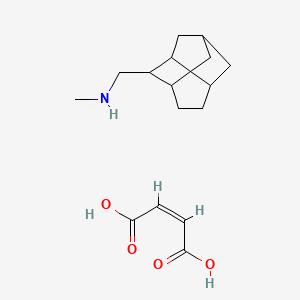
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is a complex organic compound with a unique structure that includes a methanoindan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-4,7-methanoindan-2,5-dimethanol: This compound shares a similar methanoindan ring system but differs in functional groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Another related compound with a similar core structure but different substituents.
Uniqueness
2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is unique due to its specific functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications that are not possible with similar compounds .
Eigenschaften
CAS-Nummer |
59177-76-3 |
|---|---|
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-methyl-1-(7-tricyclo[4.3.1.03,8]decanyl)methanamine |
InChI |
InChI=1S/C12H21N.C4H4O4/c1-13-7-12-10-3-2-9-4-8(5-10)6-11(9)12;5-3(6)1-2-4(7)8/h8-13H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
ALGSTNZPXIHUIG-BTJKTKAUSA-N |
Isomerische SMILES |
CNCC1C2CCC3C1CC(C3)C2.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CNCC1C2CCC3C1CC(C3)C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




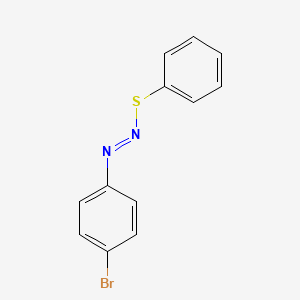
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
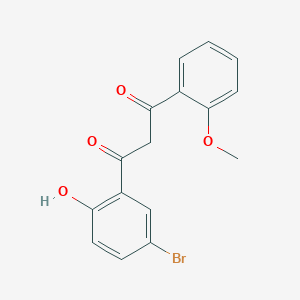

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
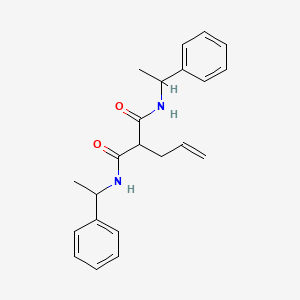

![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
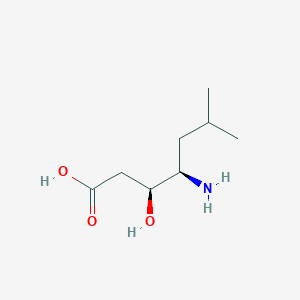
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
